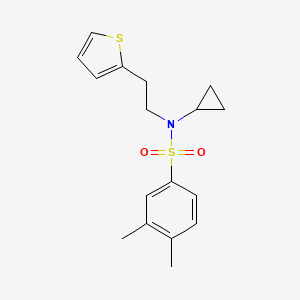

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

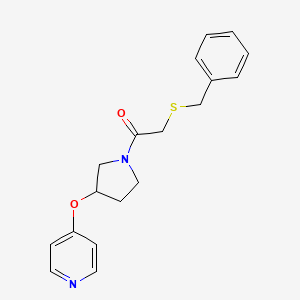

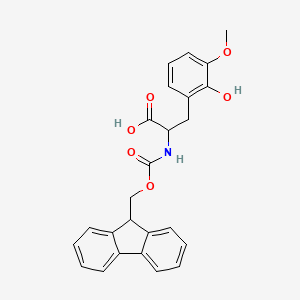

The compound “N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a cyclopropyl group (a three-carbon ring), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a benzenesulfonamide group (a benzene ring attached to a sulfonamide group). The presence of these functional groups could potentially confer interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the sulfonamide linkage between the benzene and cyclopropyl-thiophene moiety. This could potentially be achieved through a reaction between an amine and a sulfonyl chloride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopropyl, thiophene, and benzenesulfonamide moieties. The thiophene ring could potentially contribute to the compound’s aromaticity, while the cyclopropyl group could introduce strain into the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonamide group, which could potentially undergo hydrolysis or substitution reactions. The thiophene ring could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water, while the aromatic rings could contribute to its stability .Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide involves its ability to inhibit the activity of PDE4. PDE4 is an enzyme that plays a crucial role in the regulation of inflammation by degrading cyclic adenosine monophosphate (cAMP). By inhibiting the activity of PDE4, this compound increases the levels of cAMP, which in turn, reduces the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activity of other enzymes, including histone deacetylases (HDACs), which play a role in the regulation of gene expression.

Biochemical and Physiological Effects

This compound has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been found to possess anti-viral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized in large quantities with high purity. This compound has also been extensively studied for its potential therapeutic applications, making it a valuable tool for scientific research. However, there are also limitations to the use of this compound in lab experiments. It has been found to possess low solubility in water, which can limit its use in certain applications. In addition, this compound has been found to possess low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to possess anti-cancer activity, making it a promising candidate for cancer therapy. In addition, further studies are needed to determine the safety and efficacy of this compound in vivo, as well as its potential for use in combination with other drugs.

Synthesis Methods

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is synthesized using a multi-step process that involves the coupling of a thiophene derivative with a benzenesulfonamide intermediate. The final product is obtained through cyclization of the resulting intermediate using a cyclopropyl group. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-cyclopropyl-3,4-dimethyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. This compound has been found to inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Safety and Hazards

properties

IUPAC Name |

N-cyclopropyl-3,4-dimethyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c1-13-5-8-17(12-14(13)2)22(19,20)18(15-6-7-15)10-9-16-4-3-11-21-16/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEWBRWKZLDDBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2621895.png)

![4-(2,5-dimethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2621902.png)

![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2621906.png)

![3-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621907.png)